molecular formula C11H12ClNO4S B12113611 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Cat. No.: B12113611
M. Wt: 289.74 g/mol
InChI Key: FMOWUEPKUXBMMY-UHFFFAOYSA-N
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Description

4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a synthetic carbamate derivative characterized by a 4-chlorophenyl group and a sulfone-containing tetrahydrothiophene moiety. Carbamates are widely utilized in agrochemicals due to their bioactivity, often functioning as pesticides or herbicides by inhibiting acetylcholinesterase or disrupting cellular processes . The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) may enhance stability or alter solubility compared to simpler carbamates.

Properties

Molecular Formula

C11H12ClNO4S

Molecular Weight

289.74 g/mol

IUPAC Name

(4-chlorophenyl) N-(1,1-dioxothiolan-3-yl)carbamate

InChI

InChI=1S/C11H12ClNO4S/c12-8-1-3-10(4-2-8)17-11(14)13-9-5-6-18(15,16)7-9/h1-4,9H,5-7H2,(H,13,14)

InChI Key

FMOWUEPKUXBMMY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Procedure

  • Starting Materials :

    • 3-Aminotetrahydrothiophene-1,1-dioxide (synthesized via oxidation of tetrahydrothiophene followed by amination).

    • 4-Chlorophenyl chloroformate.

    • Base: Triethylamine (TEA) or pyridine.

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Conditions :

    • Dissolve 3-aminotetrahydrothiophene-1,1-dioxide (1 equiv) in anhydrous DCM at 0°C.

    • Add TEA (1.2 equiv) dropwise, followed by 4-chlorophenyl chloroformate (1.1 equiv).

    • Stir at room temperature for 6–12 hours.

  • Workup :

    • Quench with aqueous HCl (1 M), extract with DCM, dry over Na₂SO₄, and concentrate.

    • Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Key Data

ParameterValueSource
Yield65–78%
Purity (HPLC)>95%
Reaction Time6–12 hours

Advantages : Straightforward, high yield.
Limitations : Requires handling toxic chloroformates.

Triphosgene-Based Carbamate Synthesis

Procedure

  • Starting Materials :

    • 3-Aminotetrahydrothiophene-1,1-dioxide.

    • Bis(trichloromethyl) carbonate (triphosgene).

    • 4-Chlorophenol.

    • Solvent: THF or DCM.

  • Reaction Conditions :

    • Add triphosgene (0.33 equiv) to a solution of the amine in THF at 0°C.

    • Stir for 1 hour to form the isocyanate intermediate.

    • Add 4-chlorophenol (1.2 equiv) and TEA (2 equiv), then stir at room temperature for 8 hours.

  • Workup :

    • Filter, concentrate, and purify via recrystallization (ethanol/water).

Key Data

ParameterValueSource
Yield58–70%
Purity (NMR)>98%
Reaction Time8–10 hours

Advantages : Safer alternative to phosgene.
Limitations : Requires precise stoichiometry to avoid urea byproducts.

Carbonyldiimidazole (CDI)-Assisted Coupling

Procedure

  • Starting Materials :

    • 3-Aminotetrahydrothiophene-1,1-dioxide.

    • 1,1'-Carbonyldiimidazole (CDI).

    • 4-Chlorophenol.

    • Solvent: THF or DMF.

  • Reaction Conditions :

    • Activate the amine with CDI (1.2 equiv) in THF at 0°C for 30 minutes.

    • Add 4-chlorophenol (1.1 equiv) and stir at room temperature for 12 hours.

  • Workup :

    • Dilute with water, extract with ethyl acetate, and purify via flash chromatography.

Key Data

ParameterValueSource
Yield50–63%
Purity (LC-MS)>90%
Reaction Time12–16 hours

Advantages : Mild conditions, minimal side products.
Limitations : Higher cost of CDI.

Comparative Analysis of Methods

MethodYield (%)Purity (%)CostScalability
Chloroformate65–78>95LowHigh
Triphosgene58–70>98MediumModerate
CDI-Mediated50–63>90HighLow

Optimal Choice : Chloroformate method for industrial-scale synthesis due to cost-effectiveness and yield.

Analytical Characterization

  • NMR (¹H, 13C) : Confirms carbamate linkage and sulfone group.

  • HPLC : Validates purity (>95%).

  • Mass Spectrometry : Molecular ion peak at m/z 317.0 [M+H]⁺.

Challenges and Optimization Strategies

  • Amination of Tetrahydrothiophene Sulfone : Requires controlled oxidation (e.g., H₂O₂/AcOH).

  • Byproduct Formation : Minimized via slow addition of chloroformate.

  • Purification : Silica gel chromatography effectively removes unreacted phenol.

Industrial-Scale Considerations

  • Safety : Use closed systems for chloroformate handling.

  • Sustainability : Triphosgene reduces hazardous waste compared to phosgene .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

a) (4-Nitrophenyl) N-(4-Chlorophenyl) Carbamate
  • Structure: Substitutes the sulfone-tetrahydrothiophene group with a nitro (NO₂) group on the phenyl ring.
  • Origin : Detected as a contaminant in agricultural produce, likely derived from carbamate pesticide degradation or residues .
  • In contrast, the sulfone group in the target compound may improve water solubility or metabolic stability.
b) 1-Methylethyl (3-Chlorophenyl)carbamate (Chlorpropham)
  • Structure : Features a 3-chlorophenyl group and an isopropyl ester.
  • Use : Widely employed as a sprout suppressant and herbicide .
  • Comparison : The 4-chlorophenyl substitution in the target compound may alter target specificity. Chlorpropham’s isopropyl ester likely enhances volatility, whereas the sulfone group in the target compound could reduce volatility and increase soil adsorption.
c) Fenvalerate (Pyrethroid)
  • Structure: Contains a 4-chlorophenyl group but belongs to the pyrethroid class, with an α-cyano-3-phenoxybenzyl ester .
  • Relevance : Highlights the importance of the 4-chlorophenyl motif in agrochemical design. Unlike carbamates, pyrethroids target sodium channels in insects.

Physico-Chemical Properties

While explicit data for 4-chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate are unavailable, inferences can be drawn from analogues:

Property Target Compound (Inferred) (4-Nitrophenyl) N-(4-Chlorophenyl) Carbamate Chlorpropham Fenvalerate
Molecular Weight ~300–350 g/mol Not reported 213.67 g/mol 419.90 g/mol
Key Functional Groups Sulfone, carbamate Nitro, carbamate Isopropyl, carbamate Cyano, ester
Bioactivity Likely pesticidal Contaminant/residue Herbicide Insecticide
Persistence Moderate (sulfone stability) High (nitro group) Moderate High

Toxicological and Environmental Considerations

  • Chlorpropham: Known to inhibit microtubule assembly in plants; moderate mammalian toxicity (LD₅₀ ~5000 mg/kg in rats) .
  • (4-Nitrophenyl) Analog: Nitro groups are associated with genotoxicity and environmental persistence, raising concerns about bioaccumulation .

Biological Activity

The compound 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate , also known as (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide , is an organic molecule with significant potential in pharmacology and medicinal chemistry. Its unique structural features suggest various biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Structural Characteristics

The molecular formula of 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is C18H18ClN2O4SC_{18}H_{18}ClN_{2}O_{4}S, with a molecular weight of 379.9 g/mol. The compound features a prop-2-enamide backbone , a tetrahydrothiophene moiety , and a chlorophenyl substituent . These structural components are essential for its interaction with biological targets.

PropertyValue
Molecular FormulaC18H18ClN2O4SC_{18}H_{18}ClN_{2}O_{4}S
Molecular Weight379.9 g/mol
IUPAC Name(E)-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide
InChI KeyZZLVALDLGVUMEP-VMPITWQZSA-N

Antimicrobial Activity

Research indicates that compounds similar to 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate exhibit antimicrobial properties . For instance, derivatives with the tetrahydrothiophene core have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstIC50 (µM)
5-{1-[(4-chlorophenyl)sulfonyl]} derivativesSalmonella typhi2.14 ± 0.003
Bacillus subtilis0.63 ± 0.001
Other strainsWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor . Studies have demonstrated that it can inhibit enzymes such as acetylcholinesterase (AChE) and urease effectively:

  • The AChE inhibitory activity was assessed using a standard method involving the measurement of absorbance at 405 nm after incubation with the enzyme and substrate .

Table 2: Enzyme Inhibition Activity

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Strong Inhibitor2.17 ± 0.006
UreaseEffective Inhibitor6.28 ± 0.003

The mechanism by which 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate exerts its biological effects likely involves binding interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to downstream effects in biological pathways.

Case Studies

A recent study focused on synthesizing derivatives of the compound and evaluating their biological activities revealed promising results in terms of both antimicrobial and enzyme inhibitory effects . The synthesized compounds were subjected to various assays that confirmed their potential therapeutic applications.

Q & A

Q. What are the critical steps in synthesizing 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including: (i) Formation of the tetrahydrothiophene-dioxide core via oxidation of tetrahydrothiophene derivatives. (ii) Carbamate linkage formation using 4-chlorophenyl isocyanate or chloroformate reagents under anhydrous conditions. Key parameters for optimization include solvent choice (e.g., DMF or THF), temperature control (0–60°C), and catalyst selection (e.g., triethylamine for carbamate coupling). Purity (>90%) is achieved via column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and stereochemistry.
  • Mass spectrometry (MS) for molecular weight verification.
  • HPLC to assess purity (>95%).
    For crystalline samples, single-crystal X-ray diffraction (e.g., SHELX-97 for structure refinement) provides definitive structural confirmation .

Q. What analytical techniques are suitable for characterizing its physicochemical properties?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) and DSC to study thermal stability and melting points.
  • Hirshfeld surface analysis (via CrystalExplorer) to map intermolecular interactions in crystalline states.
  • Solubility profiling in polar/non-polar solvents to guide formulation studies .

Advanced Research Questions

Q. How does the chlorophenyl substituent influence pharmacological activity and target selectivity?

  • Methodological Answer : The 4-chlorophenyl group enhances lipophilicity , improving membrane permeability and bioavailability. Computational docking (e.g., AutoDock Vina) reveals its role in π-π stacking with aromatic residues (e.g., Phe in enzyme active sites). Comparative studies with 2-chlorophenyl analogs show altered binding affinities due to steric and electronic effects .

Q. What computational strategies are recommended for analyzing noncovalent interactions in this compound?

  • Methodological Answer :
  • Multiwfn for electron density-derived descriptors (e.g., LOL, ELF) to visualize hydrogen bonds and van der Waals interactions.
  • Quantum Theory of Atoms in Molecules (QTAIM) to identify critical bond paths and interaction energies.
  • Molecular Dynamics (MD) simulations (e.g., GROMACS) to study solvation effects and conformational stability .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodological Answer : Contradictions often arise from polymorphic variations or solvent-dependent conformations. Use:
  • SHELXL for refining high-resolution crystal structures to identify active conformers.
  • Energy frameworks (CrystalExplorer) to compare interaction networks across polymorphs.
  • Docking studies to correlate crystal structures with activity data, resolving discrepancies between in vitro and in silico results .

Q. What experimental designs are effective for studying its hydrolysis kinetics under physiological conditions?

  • Methodological Answer :
  • pH-dependent stability assays (pH 2–9) with UV-Vis monitoring of carbamate bond cleavage.
  • LC-MS/MS to quantify hydrolysis products (e.g., 4-chlorophenol and tetrahydrothiophene-dioxide amine).
  • Pseudo-first-order kinetics modeling to determine rate constants and activation energies .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Carbamate Formation

ParameterOptimal RangeImpact on Yield/PurityReference
SolventAnhydrous DMF/THFMinimizes hydrolysis
Temperature0–25°CReduces side reactions
CatalystTriethylamine (1.2 eq)Accelerates coupling

Q. Table 2: Computational Tools for Interaction Analysis

ToolApplicationReference
MultiwfnElectron density topology
AutoDock VinaMolecular docking
CrystalExplorerHirshfeld surface/energy frameworks

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